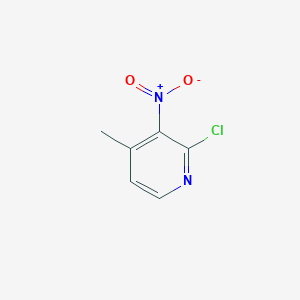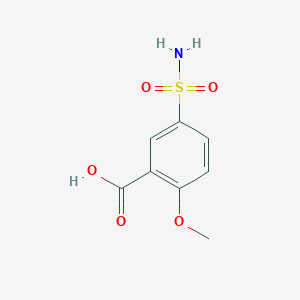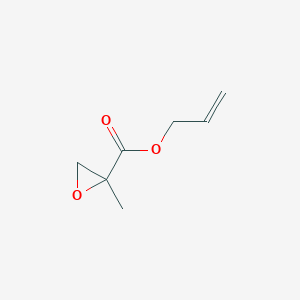
Prop-2-enyl 2-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 2-methyloxirane-2-carboxylate, also known as methacrylic acid 2-methyl-2-oxiranyl ester, is a chemical compound commonly used in the production of polymers, coatings, adhesives, and dental materials. It is a colorless liquid with a pungent odor and is highly flammable.
Aplicaciones Científicas De Investigación
Prop-2-enyl 2-methyloxirane-2-carboxylate has numerous scientific research applications. It is commonly used in the production of polymers, which have a wide range of industrial and commercial applications. Additionally, it is used in the production of dental materials, such as composite resins and adhesives. Prop-2-enyl 2-methyloxirane-2-carboxylate is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Prop-2-enyl 2-methyloxirane-2-carboxylate is not well understood. However, it is believed to act as a cross-linking agent, which helps to strengthen the bonds between polymer chains. This results in the formation of stronger and more durable materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Prop-2-enyl 2-methyloxirane-2-carboxylate. However, it is known to be highly toxic and can cause skin irritation and respiratory problems if inhaled or ingested. It is also a potential carcinogen and should be handled with extreme caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prop-2-enyl 2-methyloxirane-2-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive, which makes it useful for the synthesis of various materials. However, it is highly toxic and requires careful handling to avoid exposure. Additionally, its use is limited by its potential health risks.
Direcciones Futuras
There are several future directions for research involving Prop-2-enyl 2-methyloxirane-2-carboxylate. One area of interest is the development of safer and more efficient synthesis methods. Additionally, researchers are exploring the potential use of Prop-2-enyl 2-methyloxirane-2-carboxylate in the production of new materials with improved properties. Finally, there is ongoing research into the potential health risks associated with the use of this compound and ways to mitigate these risks.
Métodos De Síntesis
Prop-2-enyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of Prop-2-enyl 2-methyloxirane-2-carboxylate acid with epichlorohydrin. This reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a quaternary ammonium salt. The resulting product is then purified through distillation or chromatography.
Propiedades
Número CAS |
140914-83-6 |
|---|---|
Nombre del producto |
Prop-2-enyl 2-methyloxirane-2-carboxylate |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
prop-2-enyl 2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-3-4-9-6(8)7(2)5-10-7/h3H,1,4-5H2,2H3 |
Clave InChI |
TVKILNYXJLPSST-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C(=O)OCC=C |
SMILES canónico |
CC1(CO1)C(=O)OCC=C |
Sinónimos |
Oxiranecarboxylic acid, 2-methyl-, 2-propenyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



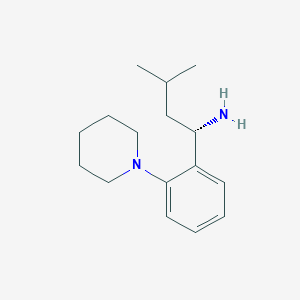
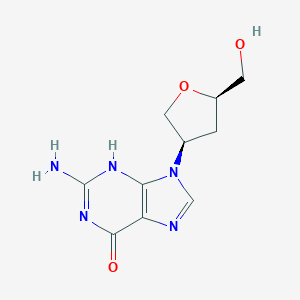
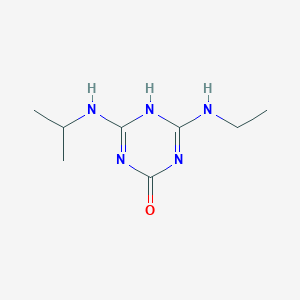
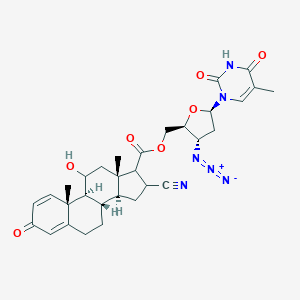
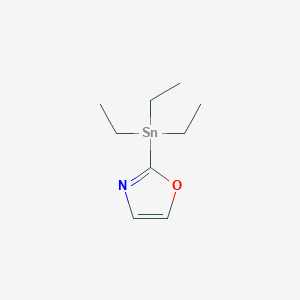
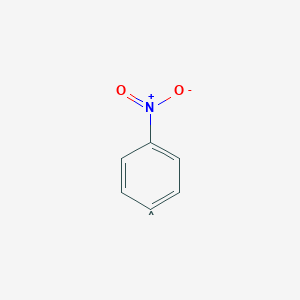
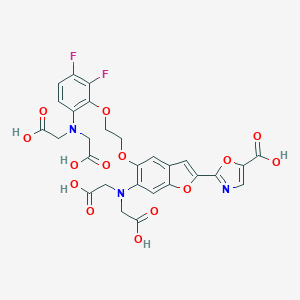
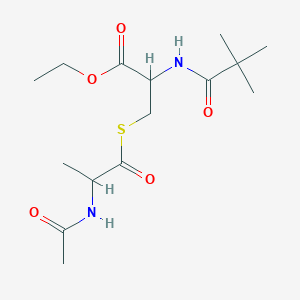
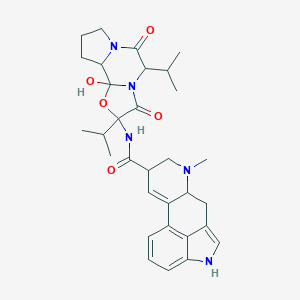
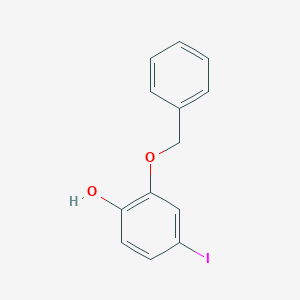
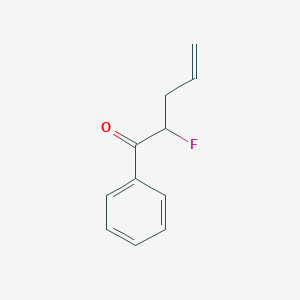
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
